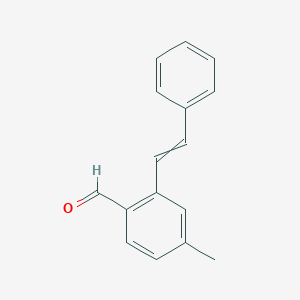

(E)-4-methyl-2-styrylbenzaldehyde

Description

(E)-4-Methyl-2-styrylbenzaldehyde is an aromatic benzaldehyde derivative characterized by a styryl group (C₆H₅-CH=CH-) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzaldehyde core. This compound is synthesized via aldol condensation or cross-coupling reactions, leveraging the reactivity of the aldehyde group and aromatic substituents .

Aromatic benzaldehydes like this are pivotal intermediates in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and herbicidal applications . The styryl group contributes to extended conjugation, which may enhance binding affinity to biological targets, while the methyl group modulates steric and electronic effects.

Properties

IUPAC Name |

4-methyl-2-(2-phenylethenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHLUOBBPLEEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane (4)

- Dissolve compound 3 (0.5 g, 1 mmol), 2,2-dimethyl-1,3-propanediol (0.3 g, 2.88 mmol), and a catalytic amount of pyridinium hydrochloride in dry benzene (30 mL).

- Reflux the solution at 100 ºC for 8 hours, using a Dean-Stark apparatus to separate the water formed during the reaction.

- Distill off the excess benzene after the reaction is complete and dissolve the residue in CH2Cl2.

- Wash the solution with water and dry it over anhydrous Na2SO4.

- Purify the product using column chromatography over silica gel with 30% CHCl3-n-hexane as the eluent.

Preparation of (E)-4-(3,4-bis(dodecyloxy)styryl)benzaldehyde (9)

Preparation of 1,2-bis(dodecyloxy)-4-((E)-4-((E)-4-nitrostyryl)styryl)benzene (10)

- Combine compound 9 (0.08 g, 0.14 mmol) and diethyl(4-nitrobenzyl)phosphonate (0.082 g, 0.30 mmol) in a two-necked round bottom flask under an argon atmosphere.

- Dissolve the compounds in dry THF and add NaH (20 mg).

- Stir the reaction mixture at room temperature for 2 hours.

- Concentrate the mixture under reduced pressure after the reaction is complete.

- Extract the resulting residue with chloroform, wash with water, and dry over anhydrous Na2SO4.

- Remove the solvent.

Preparation of bis MSB (double (2-methyl styrene base) benzene)

- Add dichloroethanes, xylene (II), and N-bromo-succinimide to a reactor, with a mole ratio of xylene (II) to N-bromo-succinimide of 1:2-2.2, and react at 30-80°C to obtain cyclite (III).

- Without separating compound (III), directly add triphenylphosphine to the reactor, with a mole ratio of triphenylphosphine to compound (II) of 1:0.4-0.5, and heat to reflux for 1-5 hours to obtain benzhydryl phosphine bromide (IV).

- Without separating compound (IV), directly add o-tolualdehyde (V) and sodium alkoxide or potassium alcoholate to the reactor, with a mole ratio of o-tolualdehyde (V) to compound (II) of sodium alkoxide or potassium alcoholate of 1:0.5-1:0.5, controlling the reaction temperature at 20-50°C, to obtain bis MSB (I) as a yellow flakey solid.

- Dry the bis MSB product, dissolve it with alkylbenzene, separate out crystals, and filter to get bis MSB sterling, using an alkylbenzene to bis MSB mass ratio of 1-4:1.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Methyl-2-styrylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and styryl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 4-methyl-2-styrylbenzoic acid.

Reduction: 4-methyl-2-styrylbenzyl alcohol.

Substitution: 4-methyl-2-styrylbenzaldehyde derivatives with various substituents.

Scientific Research Applications

(E)-4-Methyl-2-styrylbenzaldehyde is utilized in multiple research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Used in the production of dyes, fragrances, and polymers due to its reactive aldehyde group and conjugated system.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially altering their function. The styryl group, with its conjugated double bonds, can participate in π-π interactions and electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares (E)-4-methyl-2-styrylbenzaldehyde with structurally related benzaldehyde derivatives:

| Compound Name | Substituents | Key Features |

|---|---|---|

| This compound | 2-(styryl), 4-(methyl) | Conjugated styryl group enhances UV activity; methyl improves lipophilicity. |

| 4-Hydroxybenzaldehyde | 4-(hydroxyl) | Polar hydroxyl group increases solubility in aqueous media; antimicrobial use. |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 3-(methoxy), 4-(hydroxyl) | Methoxy and hydroxyl groups enable antioxidant and flavoring applications. |

| 4-{Phenyl[...]amino}benzaldehyde [^8] | 4-(complex amino-bipyridinyl groups) | Bulky substituents enable coordination chemistry; used in materials science. |

Key Observations :

- Styryl vs.

- Methyl Group Impact : The 4-methyl substituent increases hydrophobicity relative to polar derivatives like 4-hydroxybenzaldehyde, affecting bioavailability and membrane permeability .

- Complex Substituents: The compound in demonstrates how bulky substituents (e.g., amino-bipyridinyl groups) expand applications into catalysis or optoelectronics, contrasting with the simpler medicinal focus of the target compound .

Physicochemical Properties

While exact data (e.g., melting points) are unavailable in the provided evidence, general trends can be inferred:

- Solubility: Hydroxyl groups (e.g., 4-hydroxybenzaldehyde) enhance water solubility, whereas the styryl and methyl groups in the target compound favor organic solvents like ethanol or DMSO .

- Stability : The conjugated styryl group may improve resistance to oxidative degradation compared to hydroxylated analogs, which are prone to oxidation .

- UV-Vis Absorption : The styryl moiety likely shifts absorption to longer wavelengths (λmax ~300–350 nm), useful in analytical detection methods.

Biological Activity

(E)-4-Methyl-2-styrylbenzaldehyde, a compound belonging to the class of styrylbenzaldehydes, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

1. Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer potential of this compound. The compound has been investigated for its effects on various cancer cell lines.

The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anti-cancer agent. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

2. Anti-Inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. In animal models, it has shown effectiveness in reducing inflammation markers.

| Test Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced edema | Significant reduction in paw swelling | |

| LPS-induced inflammation in mice | Decreased levels of TNF-α and IL-6 |

These findings suggest that the compound may serve as a therapeutic agent in inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 20.0 | |

| Pseudomonas aeruginosa | 25.0 |

The compound demonstrates promising antimicrobial activity, indicating its potential utility in treating bacterial infections.

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with chronic inflammatory diseases. The study reported improvements in patient symptoms and reductions in inflammatory markers after treatment with the compound over a period of six weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.